molecular formula C14H13NO3 B14026478 5-(Benzyloxy)-6-methylpicolinic acid

5-(Benzyloxy)-6-methylpicolinic acid

Cat. No.: B14026478
M. Wt: 243.26 g/mol
InChI Key: MPRYYHFSDKRNCL-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-6-methylpicolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by a benzyloxy group attached to the fifth position and a methyl group attached to the sixth position of the picolinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-6-methylpicolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpicolinic acid and benzyl alcohol.

    Reaction Conditions: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves the reaction of 6-methylpicolinic acid with benzyl alcohol in the presence of a suitable base such as sodium hydroxide or potassium carbonate.

    Catalysts: The reaction may be catalyzed by a phase transfer catalyst to enhance the reaction rate and yield.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Systems: Continuous flow systems may be employed to ensure a consistent and high-yield production process.

    Automated Purification: Automated purification systems such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-6-methylpicolinic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to form an alcohol derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted picolinic acid derivatives.

Scientific Research Applications

5-(Benzyloxy)-6-methylpicolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-6-methylpicolinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-Methylpicolinic Acid: Lacks the benzyloxy group, making it less versatile in certain chemical reactions.

    5-Benzyloxy-2-methylpyridine: Similar structure but different position of the methyl group.

    5-(Methoxy)-6-methylpicolinic Acid: Contains a methoxy group instead of a benzyloxy group.

Uniqueness

5-(Benzyloxy)-6-methylpicolinic acid is unique due to the presence of both the benzyloxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

6-methyl-5-phenylmethoxypyridine-2-carboxylic acid

InChI

InChI=1S/C14H13NO3/c1-10-13(8-7-12(15-10)14(16)17)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17)

InChI Key

MPRYYHFSDKRNCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)O)OCC2=CC=CC=C2

Origin of Product

United States

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